1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride
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Overview
Description
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hexahydroazepine ring and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride typically involves the reaction of 2,6-dimethylphenylamine with alpha-methyl-1H-hexahydroazepine-1-acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar structure, used to treat arrhythmias and chronic pain.
Bupivacaine: Another local anesthetic, known for its long-lasting effects.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Uniqueness
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
CAS No. |
135319-63-0 |
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Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-13-9-8-10-14(2)16(13)18-17(20)15(3)19-11-6-4-5-7-12-19;/h8-10,15H,4-7,11-12H2,1-3H3,(H,18,20);1H |
InChI Key |
LREKMNCNWMWHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N2CCCCCC2.Cl |
Origin of Product |
United States |
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